Acide nicotinique-d3 (principal)

Vue d'ensemble

Description

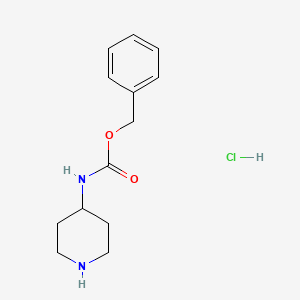

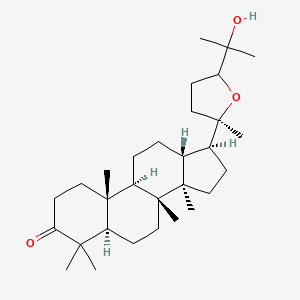

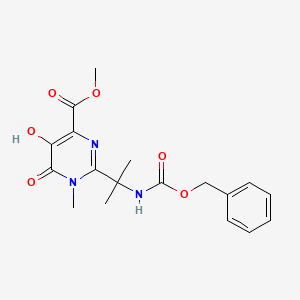

Nicotinic Acid-d3 (major) is a high-quality reference standard used in pharmaceutical testing . It is a stable isotope-labelled form of Nicotinic Acid, also known as Niacin or Vitamin B3 . The molecular formula is C6H2D3NO2 and it has a molecular weight of 126.13 .

Synthesis Analysis

Nicotinic Acid-d3 (major) can be synthesized . The synthesis of nicotine involves various methods including polarimetry, nuclear magnetic resonance, and gas and liquid chromatography . The naturally occurring nicotine or tobacco-derived nicotine (TDN) exists mainly as the (S)-enantiomer, while the ®-enantiomer ranges between 0.02 and 0.46% of the total nicotine . Synthetic nicotine or tobacco-free nicotine (TFN) is mostly synthesized as a racemic mixture of (S)- and ®-enantiomers (50:50), which could be enriched to produce ∼99% (S)-nicotine, increasing the cost of its synthesis .Molecular Structure Analysis

The molecular structure of Nicotinic Acid-d3 (major) is C6H2D3NO2 . Nicotine structure is formed of two nitrogen-containing rings, pyridine and pyrrolidine, linked by a carbon–carbon bond .Chemical Reactions Analysis

Nicotine undergoes various chemical reactions. It is involved in the instigation and potentiation of early Aβ pathology . The reaction catalyzed by Nicotinate Dehydrogenase (NDHase) is hydroxylation rather than mono-oxygenation reaction .Physical and Chemical Properties Analysis

Nicotinic Acid-d3 (major) is a neat product . The molecular weight is 126.13 .Applications De Recherche Scientifique

Santé cardiovasculaire

L’acide nicotinique-d3 est largement étudié pour son rôle dans la santé cardiovasculaire. Il est connu pour aider à gérer les taux de cholestérol en réduisant les lipoprotéines de basse densité (LDL) et en augmentant les lipoprotéines de haute densité (HDL). Des recherches indiquent qu’il peut modifier les profils lipidiques, réduisant ainsi potentiellement le risque de maladies cardiovasculaires .

Maladies neurodégénératives

L’acide nicotinique-d3 joue un rôle dans la production de NAD+, une coenzyme essentielle à l’énergie et à la réparation cellulaires. L’augmentation des niveaux de NAD+ dans le cerveau peut fournir des effets protecteurs contre les maladies neurodégénératives telles qu’Alzheimer et Parkinson .

Recherche sur le vieillissement

Dans le domaine de la lutte contre le vieillissement, l’acide nicotinique-d3 est étudié pour son potentiel à stimuler les niveaux de NAD+, qui sont associés au vieillissement et à la longévité. Des niveaux plus élevés de NAD+ peuvent améliorer la santé cellulaire et la longévité, ce qui en fait un composé important dans la recherche en gérontologie .

Dermatologie

Dans la recherche dermatologique, l’acide nicotinique-d3 est utilisé pour ses propriétés anti-inflammatoires. Il est étudié pour son efficacité dans le traitement des affections cutanées et l’amélioration de la santé de la peau, ainsi que pour son rôle dans les produits cosméceutiques pour améliorer l’apparence de la peau .

Supplémentation nutritionnelle

L’acide nicotinique-d3 est également important dans l’étude de la supplémentation nutritionnelle. En tant que forme de vitamine B3, il est essentiel pour convertir les nutriments en énergie, et sa carence peut entraîner des troubles comme la pellagre. La recherche continue d’explorer sa biodisponibilité et son dosage optimal pour les bienfaits pour la santé .

Mécanisme D'action

Target of Action

Nicotinic Acid-d3, also known as Niacin, primarily targets the G protein–coupled receptor (GPR109A) . This receptor is involved in inhibiting the formation of intracellular cyclic adenosine monophosphate and down-regulating lipolysis and the production of free fatty acids .

Mode of Action

Nicotinic Acid-d3 inhibits a hormone-sensitive lipase in adipose tissue, which reduces the breakdown of triglycerides to free fatty acids, and the transport of free fatty acids to the liver .

Biochemical Pathways

Nicotinic Acid-d3 is converted within the body to nicotinamide adenine dinucleotide (NAD) . NAD is a crucial coenzyme in metabolism, acting as an electron donor or acceptor in many vital redox reactions catalyzed by various enzymes . It plays a critical role in both glycolysis and the Krebs cycle .

Pharmacokinetics

Studies on niacin suggest that no dose adjustment is necessary in patients with renal impairment . Despite being an extended-release formulation of Nicotinic Acid, there was no delay detected in the time to reach maximum concentration (tmax), especially in dialysis patients .

Result of Action

The action of Nicotinic Acid-d3 results in a decrease in the levels of VLDL and LDL in the bloodstream . This can help in the management of conditions like hyperlipidemia and hypertriglyceridemia . Moreover, it plays a vital role in maintaining efficient cellular function .

Action Environment

The action of Nicotinic Acid-d3 can be influenced by various environmental factors. For instance, the bioavailability of Nicotinic Acid-d3 can be affected by the diet of the individual. Niacin can be obtained from a variety of whole and processed foods, with highest contents in fortified packaged foods, meat, poultry, and red fish such as tuna and salmon . Therefore, dietary habits can influence the efficacy of Nicotinic Acid-d3.

Safety and Hazards

Orientations Futures

Research into the roles of nicotinic receptors in neurodegenerative diseases like Parkinson’s disease suggests that pulsatile nicotine administration (e.g., via inhalation or nasal spray) may be the optimal route in nicotinic intervention . The overexpression of α7 nicotinic acetylcholine receptors (α7nAChRs) in astrocytes correlates with amyloid-β (Aβ) pathology in the brain of individuals with Alzheimer disease (AD), suggesting potential future directions for research .

Analyse Biochimique

Biochemical Properties

Nicotinic Acid-d3 (major) acts as a coenzyme in over 400 enzymatic reactions . It helps convert nutrients into energy, create cholesterol and fats, create and repair DNA, and exert antioxidant effects . It is also involved in redox reactions, acting as an electron donor or acceptor .

Cellular Effects

Nicotinic Acid-d3 (major) has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a critical role in human metabolism, acting as a coenzyme in both glycolysis and the Krebs cycle .

Molecular Mechanism

At the molecular level, Nicotinic Acid-d3 (major) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Nicotinamide adenine dinucleotide (NAD), along with its phosphorylated variant nicotinamide adenine dinucleotide phosphate (NADP), are utilized in transfer reactions within DNA repair and calcium mobilization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nicotinic Acid-d3 (major) can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Nicotinic Acid-d3 (major) can vary with different dosages in animal models. Pharmacological doses up to 3000 mg/day have been administered for dyslipidemia, demonstrating its tolerability across a broad range of doses .

Metabolic Pathways

Nicotinic Acid-d3 (major) is involved in several metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For instance, it is converted within the body to nicotinamide adenine dinucleotide (NAD) via the Preiss–Handler pathway .

Transport and Distribution

Nicotinic Acid-d3 (major) is transported and distributed within cells and tissues. It enters the cell through the SLC5A8 and SCL22A1 transporters and is metabolized to NAD .

Subcellular Localization

The subcellular localization of Nicotinic Acid-d3 (major) and its effects on activity or function are crucial. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

2,5,6-trideuteriopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIIMVLHYAWGP-IWDQAABOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C(N=C1[2H])[2H])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676066 | |

| Record name | (2,5,6-~2~H_3_)Pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861405-75-6 | |

| Record name | (2,5,6-~2~H_3_)Pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,4R)-2-Azido-1,3,4-tri-O-[(tert-butyldimethylsilyl)oxy]octadecane](/img/structure/B564921.png)

![7-Ethyl-10-(4-[[benzylcarbamoyl]amino]-1-piperidino)carbonyloxycamptothecin](/img/structure/B564922.png)